13-Hydroxy-8,11,13-podocarpatriene-18-oic acid

Description

Properties

Molecular Formula |

C17H22O3 |

|---|---|

Molecular Weight |

274.35 g/mol |

IUPAC Name |

(1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20)/t14-,16-,17-/m1/s1 |

InChI Key |

DWHTYLMRWXUGJL-DJIMGWMZSA-N |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)O)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 13-Hydroxy-8,11,13-podocarpatriene-18-oic Acid: Natural Occurrence, Biosynthesis, Isolation, and Biological Significance

This technical guide provides a comprehensive overview of the diterpenoid 13-hydroxy-8,11,13-podocarpatriene-18-oic acid for researchers, scientists, and professionals in drug development. The document delves into its natural sources, biosynthetic origins, detailed isolation protocols, and known biological activities, grounding all information in verifiable scientific literature.

Introduction and Chemical Profile

This compound is a naturally occurring resin acid, a member of the podocarpane class of diterpenoids.[1] These molecules are characterized by a tricyclic carbon skeleton. The specific structure of this compound includes a hydroxyl group and a carboxylic acid moiety, which are key to its chemical reactivity and biological properties.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | [1] |

| Molecular Formula | C₁₇H₂₂O₃ | [1][2] |

| Molecular Weight | 274.35 g/mol | [1][2] |

| CAS Number | 61597-83-9 | [2][3] |

| Appearance | Crystalline solid | [1][2] |

| Type of Compound | Diterpenoid | [2] |

Natural Occurrence and Sources

This diterpenoid is primarily found within the plant kingdom, particularly in the resinous tissues of conifers. The most well-documented sources belong to the Pinus genus.

Table 2: Principal Natural Sources

| Plant Species | Family | Plant Part | Reference |

| Pinus yunnanensis Franch. | Pinaceae | Bark | [1][4][5][6] |

| Pinus kesiya var. langbianensis | Pinaceae | "Herbs" (likely refers to resinous parts) | [3] |

| Pinus massoniana Lamb. | Pinaceae | Root Bark |

The initial and most cited isolation of this compound was from the bark of Pinus yunnanensis, a pine species native to China.[4][5][6] This work, conducted by Feng et al. in 2010, was part of a broader phytochemical investigation that identified several other known and novel diterpenoids.[4][5]

Biosynthesis of Podocarpane Diterpenoids

The biosynthesis of this compound follows the general pathway for diterpenoid formation in plants, originating from the plastidial methylerythritol phosphate (MEP) pathway.

The process begins with the universal C₅ precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the C₂₀ precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tricyclic podocarpane skeleton is then achieved through a series of enzymatic steps involving diterpene synthases (diTPSs) and further modifications by cytochrome P450 monooxygenases (CYPs).

Step-by-Step Methodology:

-

Material Preparation: Air-dry and powder the bark of Pinus yunnanensis. The original study utilized 10 kg of starting material. [4]2. Extraction:

-

Macerate the powdered bark with 95% ethanol (EtOH) at room temperature.

-

Repeat the extraction process three times to ensure exhaustive recovery of metabolites.

-

Rationale: 95% EtOH is an effective solvent for extracting a broad range of moderately polar compounds, including diterpenoid acids. Room temperature extraction minimizes the degradation of thermally labile compounds.

-

-

Concentration and Partitioning:

-

Combine the ethanolic extracts and concentrate them under reduced pressure to yield a crude extract.

-

Suspend the crude extract in water (H₂O) and partition it against ethyl acetate (EtOAc).

-

Collect the EtOAc-soluble fraction, which will be enriched with diterpenoids.

-

Rationale: This liquid-liquid partitioning step removes highly polar (water-soluble) and non-polar constituents, simplifying the subsequent chromatographic separation.

-

-

Initial Chromatographic Separation:

-

Subject the dried EtOAc fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system of chloroform-methanol (CHCl₃-MeOH), starting from 100% CHCl₃ and gradually increasing the polarity by adding MeOH. [4][5] * Rationale: Silica gel is a polar stationary phase. A gradient elution from non-polar to polar mobile phases allows for the separation of compounds based on their polarity. Diterpenoid acids will elute at intermediate polarities.

-

-

Further Purification Steps:

-

Combine fractions containing the target compound (as identified by Thin Layer Chromatography, TLC).

-

Subject these enriched fractions to further rounds of silica gel column chromatography, potentially using a different solvent system such as petroleum ether-acetone for finer resolution. [5] * A final purification step using a Sephadex LH-20 column with a CHCl₃-MeOH eluent can be employed to remove remaining impurities.

-

Rationale: Multiple chromatographic steps with different stationary phases (silica) and solvent systems (offering different selectivities) are standard practice in natural product chemistry to achieve high purity (typically >95%). Sephadex LH-20 separates molecules based on size and polarity, effectively removing polymeric material and other small molecule impurities.

-

Biological Activities and Potential Applications

This compound has been reported to exhibit several promising biological activities, suggesting its potential for therapeutic development.

-

Anti-inflammatory Properties: The compound is suggested to inhibit pro-inflammatory cytokines, making it a candidate for research into inflammatory diseases. [1]* Antioxidant Activity: It has been shown to possess free radical scavenging capabilities, which can protect cells from oxidative stress. [1]* Antimicrobial Effects: Preliminary studies indicate activity against various bacterial strains, highlighting its potential in developing new antimicrobial agents. [1] While specific quantitative data (e.g., IC₅₀ or MIC values) for this compound is not extensively detailed in the primary literature, studies on closely related podocarpic acid derivatives provide valuable context for the potential potency of this compound class.

Table 3: Exemplary Antimicrobial and Anti-Influenza Activity of Podocarpic Acid Derivatives

| Compound | Activity | Organism/Assay | Result (IC₅₀ / MIC) | Reference |

| Podocarpic Acid-Spermine Conjugate (7a) | Antibacterial | Staphylococcus aureus (MRSA) | Potent Growth Inhibitor | [5] |

| Podocarpic Acid-Polyamine Conjugate (9d) | Antifungal | Cryptococcus neoformans | Selective Inhibitor | [5] |

| Novel Podocarpic Acid Derivatives | Anti-influenza | Influenza A virus (H1N1) | Nanomolar activities | |

| (+)-Podocarpic Acid (PA) | Anti-influenza | Influenza A virus | Inhibition at low micromolar concentrations |

Note: The data in this table are for derivatives of the related compound podocarpic acid and are presented to illustrate the therapeutic potential of the podocarpane scaffold. Further research is required to quantify the specific activity of this compound.

The combination of these biological activities suggests potential applications in pharmaceuticals for chronic inflammatory conditions, in cosmetics as an antioxidant for skincare, and potentially in the food industry as a natural preservative. [1]

Conclusion

This compound is a well-defined natural product with a clear biosynthetic origin and established sources, primarily within the Pinus genus. The isolation protocols, though requiring multi-step chromatographic techniques, are well-documented and reproducible. While its biological activities are qualitatively promising, a significant opportunity exists for further research to quantify its specific efficacy in antimicrobial, anti-inflammatory, and antioxidant assays. Such data would be critical for advancing this molecule from a phytochemical curiosity to a lead compound in drug discovery and development programs.

References

-

Feng, T., Cai, X.-H., Tan, Q.-G., & Luo, X.-D. (2010). Abietane Diterpenoids and a Lignan from Pinus yunnanensis. Zeitschrift für Naturforschung B, 65(6), 765–769. [Link]

-

Feng, T., Cai, X.-H., Tan, Q.-G., & Luo, X.-D. (2010). Abietane Diterpenoids and a Lignan from Pinus yunnanensis. ResearchGate. [Link]

-

Feng, T., Cai, X.-H., Tan, Q.-G., & Luo, X.-D. (2010). Abietane Diterpenoids and a Lignan from Pinus yunnanensis. De Gruyter. [Link]

-

Wang, G., et al. (2015). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. Molecules, 20(4), 6374-6387. [Link]

-

Masendra, M., Ashitani, T., Takahashi, K., & Lukmandaru, G. (2018). Triterpenoids and steroids from the bark of Pinus merkusii (Pinaceae). BioResources, 13(3), 6160-6170. [Link]

-

Rowe, J. W., & Scroggins, J. H. (1964). Benzene Extractives of Lodgepole Pine Bark. Isolation of New Diterpenes. The Journal of Organic Chemistry, 29(6), 1554–1562. [Link]

-

Biopurify Phytochemicals (n.d.). This compound. Biopurify. [Link]

-

Fu, Y., et al. (2020). Diterpenoids from the Root Bark of Pinus massoniana and Evaluation of Their Phosphodiesterase Type 4D Inhibitory Activity. Journal of Natural Products, 83(4), 1229–1237. [Link]

-

PubChem (n.d.). Podocarpa-8,11,13-trien-16-oic acid, 12-hydroxy-, methyl ester. National Center for Biotechnology Information. [Link]

-

Richardson, J. A., et al. (2022). Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates. Bioorganic & Medicinal Chemistry, 64, 116762. [Link]

Sources

- 1. Synthesis and antiproliferative activity of podocarpane and totarane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Biology of 13-Hydroxy-8,11,13-podocarpatriene-18-oic Acid: A Diterpenoid with Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid, a naturally occurring diterpenoid. With a focus on its origins from Pinus species, this document delves into its relationship with the historically significant podocarpic acid. Detailed methodologies for the isolation and characterization of this compound class are presented, alongside a critical analysis of its therapeutic potential, particularly in the realms of inflammation, oxidative stress, and microbial infections. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel natural products for therapeutic applications.

Introduction: The Emergence of a Bioactive Diterpenoid

Natural products have long served as a rich reservoir for the discovery of novel therapeutic agents. Among these, the diterpenoids, a class of C20 terpenoids, have demonstrated a remarkable diversity of chemical structures and biological activities. This compound is a phenolic diterpenoid that has garnered interest for its potential pharmacological properties.[1][2] This compound belongs to the podocarpane class of diterpenoids, which are characterized by a tricyclic skeleton.[1]

Its chemical structure, featuring a hydroxylated aromatic C-ring and a carboxylic acid moiety, imparts it with specific physicochemical properties that underpin its biological effects.[1][2] This guide will provide a detailed exploration of this molecule, from its initial discovery to its potential applications in medicine.

A Historical Perspective: From Podocarpic Acid to its Hydroxylated Analog

The story of this compound is intrinsically linked to the history of its parent compound, podocarpic acid. Podocarpic acid is one of the most well-studied resin acids and its discovery dates back to the 19th century. It was first isolated from the resins of trees belonging to the Podocarpus genus. This historical context is crucial for understanding the chemical lineage and the subsequent interest in its derivatives.

The discovery of this compound is a more recent development, stemming from the phytochemical investigation of various pine species. Notably, it has been isolated from the bark of Pinus yunnanensis and Pinus kesiya var. langbianensis.[1][3] The identification of this hydroxylated analog expanded the chemical diversity of the podocarpane family and opened new avenues for research into its unique biological properties.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data is fundamental for the identification and characterization of any natural product.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₃ | [1] |

| Molecular Weight | 274.35 g/mol | [1] |

| CAS Number | 61597-83-9 | [1] |

| IUPAC Name | (1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | [1] |

| Canonical SMILES | CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O | [1] |

| Physical Description | Crystalline solid | [4] |

| Purity | 95%~99% | [4] |

| Spectroscopic Technique | Key Features and Expected Chemical Shifts (δ) |

| ¹H NMR | Signals corresponding to aromatic protons, methyl groups, and the aliphatic backbone. The chemical shifts of the aromatic protons are influenced by the hydroxyl group. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, aromatic carbons (some shifted downfield due to the hydroxyl group), quaternary carbons, and the aliphatic carbons of the tricyclic system. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or [M-H]- corresponding to its molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) group, the carboxylic acid (C=O and O-H) functionality, and the aromatic ring. |

Natural Occurrence and Isolation

This compound is a constituent of the resin and bark of several pine species, most notably Pinus yunnanensis.[1][5] The isolation of this compound from its natural source is a critical first step for its study and potential development.

General Isolation Protocol from Pinus yunnanensis Bark

The following protocol is a generalized procedure based on methodologies reported for the isolation of diterpenoids from Pinus species.

Step 1: Material Preparation and Extraction

-

Air-dry and powder the bark of Pinus yunnanensis.

-

Extract the powdered bark with 95% ethanol at room temperature for an extended period (e.g., 24-48 hours), repeating the extraction process multiple times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target compound is expected to be enriched in the ethyl acetate fraction.

Step 3: Chromatographic Purification

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

-

Further purify the combined fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Step 4: Structure Elucidation

-

Confirm the structure of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Synthesis and Chemical Modifications

While the total synthesis of this compound has not been extensively reported, the chemical synthesis of its parent compound, podocarpic acid, and its derivatives is well-documented.[6][7] Podocarpic acid has been utilized as a chiral starting material for the synthesis of a variety of other complex diterpenoids.[7][8]

The presence of a phenolic hydroxyl group and a carboxylic acid moiety in this compound makes it amenable to various chemical modifications.[1] These functional groups can be targeted to generate a library of derivatives with potentially enhanced biological activities.

Caption: Synthetic relationship between podocarpic acid and its derivatives.

Biological Activities and Therapeutic Potential

This compound and its related compounds have been reported to exhibit a range of biological activities, suggesting their potential for therapeutic applications.[1][2]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Diterpenoids isolated from Pinus yunnanensis have been shown to possess anti-inflammatory properties.[9] Studies on related compounds suggest that the anti-inflammatory effects may be mediated through the downregulation of pro-inflammatory enzymes and signaling pathways. For instance, some diterpenoids have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[9] Furthermore, the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is a plausible mechanism of action.[9]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. The phenolic hydroxyl group in the structure of this compound suggests its potential as an antioxidant.[1][2] Phenolic compounds are known to act as free radical scavengers, thereby mitigating oxidative damage to cells and tissues.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial effects against various bacterial strains.[1][2] This activity, coupled with its potential anti-inflammatory properties, makes it an interesting candidate for the development of novel treatments for infectious diseases.

Antiproliferative Activity

Several derivatives of podocarpic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[10] For example, some totarane-type terpenoids, which share a similar structural scaffold, have shown significant antiproliferative effects with IC50 values in the low micromolar range.[10] These findings suggest that the podocarpane skeleton could serve as a template for the design of new anticancer agents.

Caption: Overview of the primary biological activities.

Future Directions and Conclusion

This compound represents a promising natural product with a range of biologically relevant activities. While initial studies have highlighted its potential, further research is warranted to fully elucidate its therapeutic value. Future investigations should focus on:

-

Detailed Pharmacological Studies: In-depth studies are needed to determine the precise mechanisms of action for its anti-inflammatory, antioxidant, and antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a wider range of derivatives will be crucial to identify compounds with improved potency and selectivity.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound and its optimized derivatives.

-

Total Synthesis: The development of an efficient total synthesis route would provide a reliable source of the compound for further research and development, independent of its natural availability.

References

-

This compound. Smolecule.

-

Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Molecules.

-

This compound. MedChemExpress.

-

(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules.

-

Seven diterpenoids from the resin of Pinus yunnanensis Franch and their anti-inflammatory activity. ResearchGate.

-

This compound. MedChemExpress.

-

Synthesis and antiproliferative activity of podocarpane and totarane derivatives. PubMed.

-

(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. National Institutes of Health.

-

CAS 61597-83-9 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid. BOC Sciences.

-

1H and 13C NMR assignments and conformational analysis of some podocarpene derivatives. Universitat de València.

-

13-Hydroxy-8,11,13-podocarpatrien-18-oic acid. Biopurify Phytochemicals.

-

(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. MDPI.

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Buy this compound [smolecule.com]

- 3. uv.es [uv.es]

- 4. CAS 61597-83-9 | 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid [phytopurify.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiproliferative activity of podocarpane and totarane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid: Structure, Stereochemistry, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of the diterpenoid natural product, 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid. We delve into its chemical architecture, elucidating its tricyclic podocarpatriene framework and the stereochemical nuances that define its three-dimensional structure. This guide will detail its isolation from natural sources, spectroscopic characterization, and known biological activities, with a particular focus on its potential as an anti-inflammatory agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring diterpenoid that has garnered interest within the scientific community for its distinct chemical structure and promising biological activities.[1] First isolated from the bark of Pinus yunnanensis Franch., this compound belongs to the podocarpatriene class of terpenoids, which are characterized by a unique tricyclic ring system.[1][2][3] Its molecular formula is C₁₇H₂₂O₃, and it has a molecular weight of 274.35 g/mol .[1] The presence of both a hydroxyl and a carboxylic acid functional group contributes to its unique chemical reactivity and therapeutic potential.[1] This guide will provide an in-depth exploration of its chemical and physical properties, with a focus on its stereochemistry and spectroscopic signature. Furthermore, we will explore its known biological effects and the underlying mechanisms of action.

Chemical Structure and Nomenclature

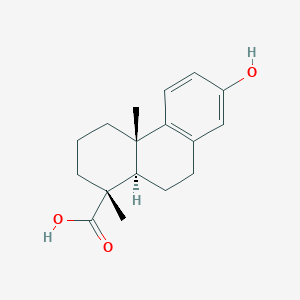

The systematic IUPAC name for this compound is (1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid.[1] The core of the molecule is a podocarpatriene skeleton, which consists of three fused rings. This tricyclic system is based on a phenanthrene architecture.[1]

The key structural features are:

-

A tricyclic system with two saturated cyclohexane rings (A and B) and one aromatic C-ring.

-

A hydroxyl (-OH) group at position C-13 of the podocarpatriene skeleton.

-

A carboxylic acid (-COOH) group at position C-18.

-

Two methyl groups, one at C-4 and one at C-10.

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses three chiral centers at positions C-1, C-4a, and C-10a. The absolute configuration has been determined to be (1R,4aS,10aR). This specific three-dimensional arrangement of atoms is crucial for its interaction with biological targets. The rings are in a trans-fused conformation, which imparts significant stability to the molecule.

Isolation and Purification

The primary natural source of this compound is the bark of the Yunnan pine, Pinus yunnanensis.[2][3] The isolation of this diterpenoid was first reported by Tao Feng and colleagues in 2010.[2]

Experimental Protocol for Isolation

The following is a generalized protocol based on established methods for the extraction and isolation of diterpenoids from Pinus bark.

Step 1: Extraction

-

Air-dry and powder the bark of Pinus yunnanensis.

-

Extract the powdered bark exhaustively with 95% ethanol at room temperature.

-

Concentrate the ethanol extract under reduced pressure to yield a crude residue.

Step 2: Solvent Partitioning

-

Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.

-

The target compound is typically found in the chloroform and ethyl acetate fractions.

Step 3: Chromatographic Purification

-

Subject the active fractions to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing the desired compound and further purify using preparative high-performance liquid chromatography (HPLC).

Caption: Postulated anti-inflammatory mechanism of action.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry. Its promising biological activities, particularly its anti-inflammatory effects, make it a compelling candidate for further investigation in the context of drug discovery and development. This guide has provided a detailed overview of its key characteristics, from its isolation and spectroscopic analysis to its potential mechanisms of action. Future research should focus on elucidating the precise molecular targets of this compound and exploring its therapeutic potential in preclinical and clinical studies.

References

- Feng, T., Cai, X., Tan, Q., & Luo, X. (2010). Abietane Diterpenoids and a Lignan from Pinus yunnanensis.

Sources

A Guide to the Spectroscopic Characterization of 13-Hydroxy-8,11,13-podocarpatriene-18-oic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for the diterpenoid 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid. Primarily isolated from Pinus yunnanensis, this compound is of significant interest to researchers in natural product chemistry and drug discovery.[1][2] Its structural elucidation is paramount for understanding its bioactivity and for quality control in related applications. This document will delve into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that define its unique chemical architecture.

Introduction

This compound belongs to the podocarpatriene class of terpenoids and possesses the molecular formula C₁₇H₂₂O₃, corresponding to a molecular weight of 274.36 g/mol .[][4] The structural backbone is a tricyclic system with a hydroxylated aromatic ring, a carboxylic acid, and two methyl groups at a quaternary center. The precise characterization of this molecule is essential for confirming its identity, whether isolated from a natural source or synthesized in the laboratory. This guide will provide the expected spectroscopic data based on analysis of its structure and comparison with closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be employed for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are tabulated below. These predicted values are based on the analysis of related podocarpic acid derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-11 | 6.85 | d, J = 8.5 Hz | 1H |

| H-12 | 6.70 | dd, J = 8.5, 2.5 Hz | 1H |

| H-14 | 6.95 | d, J = 2.5 Hz | 1H |

| H-7α | 2.85 | m | 1H |

| H-7β | 2.75 | m | 1H |

| H-1α | 2.20 | m | 1H |

| H-1β | 1.50 | m | 1H |

| H-2α | 1.70 | m | 1H |

| H-2β | 1.60 | m | 1H |

| H-3α | 1.80 | m | 1H |

| H-3β | 1.40 | m | 1H |

| H-5α | 1.90 | m | 1H |

| H-6α | 2.10 | m | 1H |

| H-6β | 1.75 | m | 1H |

| H-15 (CH₃) | 1.25 | s | 3H |

| H-16 (CH₃) | 1.20 | s | 3H |

| 13-OH | 9.50 | s | 1H |

| 18-COOH | 12.50 | s | 1H |

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). The broad signals for the hydroxyl and carboxylic acid protons are exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The predicted chemical shifts for the 17 carbons of this compound are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 38.5 |

| C-2 | 19.5 |

| C-3 | 41.5 |

| C-4 | 48.0 |

| C-5 | 52.0 |

| C-6 | 21.0 |

| C-7 | 30.0 |

| C-8 | 135.0 |

| C-9 | 147.0 |

| C-10 | 38.0 |

| C-11 | 115.0 |

| C-12 | 112.0 |

| C-13 | 155.0 |

| C-14 | 128.0 |

| C-15 (CH₃) | 25.0 |

| C-16 (CH₃) | 21.5 |

| C-18 (COOH) | 182.0 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 45° pulse, 2-second relaxation delay, 1024-4096 scans.

-

-

2D NMR Acquisition:

-

Perform standard 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignments.

-

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₁₇H₂₂O₃), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 275.1647. HRMS analysis can confirm the elemental composition with high accuracy.

Fragmentation Pattern

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule is expected to undergo characteristic fragmentation. A plausible fragmentation pathway is initiated by the loss of water from the hydroxyl group or the loss of the carboxylic acid group.

A key fragmentation would be the retro-Diels-Alder reaction of the B ring, which is characteristic of this tricyclic system.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (ESI or APCI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Perform tandem MS (MS/MS) experiments on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern that can be used for structural confirmation.

-

Visualizing the Structure and Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and a simplified workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The structural characterization of this compound is unequivocally established through the comprehensive application of NMR and mass spectrometry techniques. The predicted ¹H and ¹³C NMR data, in conjunction with high-resolution mass spectrometry, provide a detailed and robust fingerprint of the molecule. This guide serves as a valuable resource for researchers by providing the necessary spectroscopic framework for the identification and quality assessment of this important natural product. The provided protocols are based on standard methodologies and can be adapted to specific instrumentation and experimental requirements.

References

-

PubChem. Podocarpa-8,11,13-trien-16-oic acid, 12-hydroxy-, methyl ester. Available at: [Link].

-

Biopurify Phytochemicals. 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid. Available at: [Link].

-

ResearchGate. N.m.r. data for compound (39). Available at: [Link].

-

Phytochemicals online. 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid. Available at: [Link].

Sources

biosynthesis pathway of podocarpatriene diterpenoids in Pinus species

An In-depth Technical Guide to the Biosynthesis of Podocarpatriene Diterpenoids in Pinus Species

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the biosynthetic pathway leading to podocarpatriene and related diterpenoid resin acids in Pinus species. It is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this critical metabolic route. We will move beyond a simple recitation of steps to explore the causal biochemistry, the intricate enzymatic machinery, and the proven experimental workflows used to elucidate this pathway.

Introduction: The Chemical Arsenal of Pine

Conifers, particularly those of the genus Pinus, have evolved a sophisticated chemical defense system based on oleoresin. This complex mixture, composed of volatile monoterpenes and sesquiterpenes, is solidified by a matrix of non-volatile diterpenoid resin acids (DRAs). These DRAs are toxic and deterrent to attacking insects and pathogens[1][2]. The podocarpatriene skeleton is a foundational structure within this chemical family, characterized by an aromatic C-ring. This feature makes it a precursor to various bioactive compounds and a target for synthetic biology and drug development efforts. Understanding its biosynthesis is key to harnessing this natural chemical diversity.

The biosynthesis of all terpenoids, including diterpenoids, begins with simple five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[3]. In plants, these precursors are primarily synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.

The Core Biosynthetic Pathway: From Acyclic Precursor to Tricyclic Aromatic

The formation of podocarpatriene diterpenoids is a multi-stage process localized across different cellular compartments. It begins in the plastids with the formation of the universal diterpene precursor and proceeds through a series of cyclization and oxidation reactions.

Stage 1: Formation of the Universal Diterpene Precursor

The journey begins with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) , yielding the 20-carbon acyclic precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP)[4][5][6][7]. GGPP is the central branching point for the biosynthesis of all plastid-derived diterpenoids, including chlorophylls, carotenoids, and gibberellins[4][5].

Stage 2: The Two-Step Cyclization Cascade

The conversion of the linear GGPP into a complex tricyclic olefin is the hallmark of diterpene biosynthesis and is accomplished by two distinct classes of diterpene synthases (diTPSs) acting in sequence.

-

Step I: Bicyclization by a Class II diTPS. The first committed step is the protonation-initiated cyclization of GGPP into a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a (+)-copalyl diphosphate synthase (CPS) [8][9]. The enzyme’s active site protonates the terminal double bond of GGPP, initiating a cationic cascade that results in the formation of the characteristic labdane-type bicyclic structure.

-

Step II: Tricyclization by a Class I diTPS. The (+)-CPP intermediate is then channeled to a second enzyme, a Class I diTPS. In Pinus, these are often referred to as kaurene synthase-like (KSL) enzymes[10][11][12]. This enzyme class utilizes the ionization of the diphosphate moiety to generate a carbocation, which then drives a further series of cyclizations and rearrangements. For the formation of resin acids, this step typically yields a tricyclic olefin such as abietadiene, levopimaradiene, or isopimaradiene[13].

Stage 3: Oxidation and Aromatization

The diterpene olefins produced by the diTPSs are still far from the final bioactive resin acids. They are transported from the plastid to the endoplasmic reticulum (ER), where they undergo extensive oxidative functionalization by cytochrome P450 monooxygenases (CYPs) [2][14][15].

In Pinus, the CYP720B family of enzymes is particularly crucial for DRA biosynthesis[13]. These enzymes catalyze a sequential, three-step oxidation of a methyl group at the C-18 position of the diterpene skeleton, converting it first to a hydroxyl, then an aldehyde, and finally to a carboxylic acid.

The formation of the aromatic C-ring characteristic of podocarpatriene structures, such as dehydroabietic acid, is thought to occur through further enzymatic or auto-oxidative processes from abietadiene-type precursors.

Diagram: Podocarpatriene Biosynthesis Pathway A simplified schematic illustrating the core enzymatic steps from the central precursor GGPP to the final podocarpatriene structure.

Caption: Core biosynthetic pathway of podocarpatriene diterpenoids in Pinus.

Regulation of the Pathway: A Rapid Defense Response

The biosynthesis of diterpenoid resin acids is not constitutive but is instead a highly regulated process, primarily induced in response to environmental threats. Herbivore attack or pathogen infection triggers a massive transcriptional upregulation of key pathway genes, including GGPPS, CPS, KSL, and CYP720Bs[1][16]. This response is mediated by signaling molecules like jasmonates and ethylene, leading to the rapid accumulation of oleoresin at the site of damage, a process known as "induced defense"[1]. Abiotic stresses can also influence the production of these defensive metabolites[17][18][19][20].

Methodologies for Pathway Elucidation and Characterization

Investigating this complex pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. Below are two foundational protocols that represent the core workflow for identifying and characterizing the enzymes involved.

Protocol 1: Extraction and GC-MS Analysis of Diterpenoids from Pinus Needle Tissue

This protocol describes a robust method for the extraction, derivatization, and quantification of DRAs. The causality for derivatization is to increase the volatility and thermal stability of the acidic diterpenoids, making them amenable to gas chromatography.

Step-by-Step Methodology:

-

Tissue Homogenization: Freeze ~200 mg of Pinus needle tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Solvent Extraction: Transfer the powder to a 2 mL microcentrifuge tube. Add 1.5 mL of a 1:1 (v/v) mixture of n-hexane and acetone[21]. Add an internal standard (e.g., 10 µg of methyl heptadecanoate) for quantification.

-

Extraction Incubation: Vortex the mixture vigorously for 30 seconds, then incubate in an ultrasonic bath for 20 minutes at room temperature[22].

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes. Carefully transfer the upper organic solvent phase to a new 2 mL glass GC vial.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization: To the dried extract, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[21][23]. This step converts the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.

-

Reaction: Cap the vial tightly and heat at 75°C for 1 hour to ensure complete derivatization[23].

-

GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into a GC-MS system equipped with a DB-5 or similar non-polar capillary column[24].

-

Data Analysis: Identify compounds by comparing their mass spectra and retention times to those of authentic standards and library databases (e.g., NIST). Quantify relative to the internal standard.

Protocol 2: Functional Characterization of a Candidate Pinus Diterpene Synthase

This workflow is essential for confirming the function of a newly identified candidate gene from a Pinus transcriptome. The choice of an E. coli expression system is based on its rapid growth and well-established genetics for producing recombinant proteins.

Step-by-Step Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate diTPS gene from Pinus cDNA. The N-terminal plastidial transit peptide (typically ~50 amino acids) should be removed based on sequence predictions (e.g., ChloroP) to improve soluble expression in E. coli[13]. Clone the truncated gene into an appropriate expression vector (e.g., pET28a or pGEX).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow a 500 mL culture at 37°C to an OD600 of 0.6-0.8.

-

Protein Induction: Cool the culture to 16-18°C and induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2-0.5 mM. Incubate for 16-20 hours with shaking. The lower temperature is critical for promoting proper protein folding and solubility.

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation and purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

In Vitro Enzyme Assay:

-

Set up a 500 µL reaction in a glass vial containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 10 mM MgCl2), 5-10 µg of purified enzyme, and 50 µM of the substrate (GGPP for a CPS; (+)-CPP for a KSL).

-

Overlay the aqueous reaction with 500 µL of n-hexane to trap any volatile or hydrophobic products.

-

Incubate at 30°C for 2-4 hours.

-

-

Product Extraction and Analysis: Vortex the vial to mix the layers and quench the reaction. Centrifuge to separate the phases. Remove the upper hexane layer and analyze it directly by GC-MS as described in Protocol 1 (without the derivatization step for olefin products).

-

Product Identification: Compare the mass spectrum of the enzymatic product to known standards and databases to confirm the enzyme's function.

Diagram: Experimental Workflow for diTPS Functional Characterization This diagram outlines the logical flow from gene identification to functional validation of a candidate diterpene synthase.

Caption: Workflow for the functional characterization of a Pinus diTPS gene.

Quantitative Data Summary

The composition of diterpenoids can vary significantly between different Pinus species and tissues. Below is a table summarizing major diterpenoid resin acids commonly identified in pine oleoresin.

| Diterpenoid Class | Representative Compound | Typical Location | Primary Function |

| Abietane | Abietic Acid | Oleoresin, Needles | Anti-herbivore, Anti-fungal |

| Dehydroabietic Acid | Oleoresin, Lighter Wood | Anti-microbial, Stable End-product | |

| Levopimaric Acid | Oleoresin (fresh) | Defense, Polymerizes on exposure to air | |

| Palustric Acid | Oleoresin | Defense | |

| Pimarane | Pimaric Acid | Oleoresin | Anti-herbivore |

| Isopimaric Acid | Oleoresin | Defense |

Data synthesized from multiple sources indicating the presence of these compounds in pine extracts[21][23][24].

Conclusion and Future Perspectives

The biosynthetic pathway of podocarpatriene diterpenoids in Pinus is a cornerstone of conifer chemical defense and a rich source of complex natural products. Elucidating this pathway has been made possible by combining classical analytical techniques with modern molecular biology. The knowledge gained provides a powerful toolkit for metabolic engineering. By expressing key genes (CPS, KSL, CYP720B) in microbial hosts like E. coli or yeast, it is possible to create cell factories for the sustainable production of high-value diterpenoids for pharmaceuticals, fragrances, and advanced biofuels[26][27][28][29][30]. Future research will likely focus on discovering novel downstream modification enzymes to further diversify the accessible chemical space and on unraveling the complex regulatory networks that control pathway flux in the tree.

References

-

Harman-Ware, A. E., et al. (2016). Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis. Frontiers in Energy Research, 4. [Link]

-

Kännaste, A., et al. (2018). Diterpenoid fingerprints in pine foliage across an environmental and chemotypic matrix: isoabienol content is a key trait differentiating chemotypes. Physiologia Plantarum, 162(4), 499-512. [Link]

-

Harman-Ware, A. E., et al. (2016). Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis. Frontiers in Energy Research, 4. [Link]

-

Gargiulo, S., et al. (2021). Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin. Molecules, 26(11), 3330. [Link]

-

Harman-Ware, A. E., et al. (2016). Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis. ResearchGate. [Link]

-

Phillips, M. A., & Croteau, R. B. (2004). Molecular Regulation of Induced Terpenoid Biosynthesis in Conifers. ResearchGate. [Link]

-

Zhao, L., et al. (2022). Terpene Production Varies in Pinus thunbergii Parl. with Different Levels of Resistance, with Potential Effects on Pinewood Nematode Behavior. MDPI. [Link]

-

Jiang, D., et al. (2021). Identification of the diterpenoid biosynthesis genes and their expression status in relation to oleoresin yield of masson pine. ResearchGate. [Link]

-

Luo, H., et al. (2022). Biosynthesis and regulation of diterpenoids in medicinal plants. Chinese Herbal Medicines, 14(4), 461-472. [Link]

-

Ro, D. K., et al. (2006). Diterpene resin acid biosynthesis in loblolly pine (Pinus taeda): functional characterization of abietadiene/levopimaradiene synthase (PtTPS-LAS) cDNA and subcellular targeting of PtTPS-LAS and abietadienol/abietadienal oxidase (PtAO, CYP720B1). Phytochemistry, 67(15), 1572-1578. [Link]

-

Wikipedia. Copalyl diphosphate synthase. [Link]

-

Köksal, M., et al. (2011). Structure and mechanism of the diterpene cyclase ent-copalyl diphosphate synthase. Nature Chemical Biology, 7(7), 431-433. [Link]

-

Wikipedia. Geranylgeranyl pyrophosphate. [Link]

-

Keasling Lab. Metabolic Engineering. [Link]

-

Wikipedia. ent-Copalyl diphosphate synthase. [Link]

-

ResearchGate. Phylogenetic tree of putative kaurene synthase-(like) enzymes (KS(L))... [Link]

-

Cui, G., et al. (2016). Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens. Plant Physiology, 171(4), 2394-2405. [Link]

-

JBEI. Metabolic Engineering. [Link]

-

ResearchGate. Diterpene biosynthesis. Schematic of proposed pathways leading from... [Link]

-

Hanson, A. D., & Roberts, S. C. (2014). Metabolic engineering approaches for production of biochemicals in food and medicinal plants. Current Opinion in Biotechnology, 26, 87-93. [Link]

-

PubChem. geranylgeranyl diphosphate biosynthesis | Pathway. [Link]

-

Podust, L. M., & Sherman, D. H. (2012). Diversity of P450 enzymes in the biosynthesis of natural products. Natural Product Reports, 29(10), 1251-1266. [Link]

-

Sharma, A., et al. (2020). The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure. Plants, 9(12), 1698. [Link]

-

Zhou, F., & Pichersky, E. (2020). The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase. The Plant Cell, 32(11), 3433-3452. [Link]

-

Ruiz-Sola, M. Á., & Rodríguez-Concepción, M. (2012). Plant geranylgeranyl diphosphate synthases: every (gene) family has a story. Frontiers in Plant Science, 3, 117. [Link]

-

Tsuruta, H., et al. (2009). Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology. International Journal of Molecular Sciences, 10(5), 1935-1951. [Link]

-

Zas, R., et al. (2014). Environmental maternal effects mediate the resistance of maritime pine to biotic stress. PLoS One, 9(9), e108245. [Link]

-

Zas, R., et al. (2014). Environmental Maternal Effects Mediate the Resistance of Maritime Pine to Biotic Stress. PLoS One, 9(9), e108245. [Link]

-

MDPI. Abiotic Stresses in Plants: From Molecules to Environment. [Link]

-

Irmisch, S., et al. (2015). One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar. BMC Plant Biology, 15, 248. [Link]

-

Kim, H. S., et al. (2020). Metabolic Engineering Strategies for the Enhanced Microalgal Production of Long-Chain Polyunsaturated Fatty Acids (LC-PUFAs). Biotechnology Journal, 15(1), e1900053. [Link]

-

Podust, L. M., & Sherman, D. H. (2012). Diversity of P450 Enzymes in the Biosynthesis of Natural Products. Natural Product Reports, 29(10), 1251-1266. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. mdpi.com [mdpi.com]

- 4. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. geranylgeranyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 9. DSpace [dr.lib.iastate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Copal-8-ol Diphosphate Synthase from the Angiosperm Cistus creticus subsp. creticus Is a Putative Key Enzyme for the Formation of Pharmacologically Active, Oxygen-Containing Labdane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diversity of P450 enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diversity of P450 Enzymes in the Biosynthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Environmental maternal effects mediate the resistance of maritime pine to biotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]

- 24. frontiersin.org [frontiersin.org]

- 25. Diterpenoid fingerprints in pine foliage across an environmental and chemotypic matrix: isoabienol content is a key trait differentiating chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolic Engineering [keaslinglab.lbl.gov]

- 27. Metabolic Engineering - jbei.org [jbei.org]

- 28. Metabolic engineering approaches for production of biochemicals in food and medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Metabolic Engineering Strategies for the Enhanced Microalgal Production of Long-Chain Polyunsaturated Fatty Acids (LC-PUFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 13-Hydroxy-8,11,13-podocarpatriene-18-oic Acid: A Roadmap for Drug Discovery

An In-Depth Technical Guide:

Abstract

13-Hydroxy-8,11,13-podocarpatriene-18-oic acid is a naturally occurring diterpenoid isolated from botanical sources such as Pinus yunnanensis Franch.[1][2][3]. As a member of the podocarpane class, its unique tricyclic architecture, featuring both hydroxyl and carboxylic acid functional groups, suggests a high potential for diverse biological activities[1]. Preliminary studies have pointed towards its antioxidant, anti-inflammatory, and antimicrobial properties, making it a compelling candidate for further pharmacological investigation[1]. This guide provides a comprehensive framework for conducting a robust preliminary biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities. The narrative emphasizes the scientific rationale behind experimental choices, ensuring that each protocol functions as a self-validating system to generate reliable and reproducible data for hit-to-lead development.

Introduction to this compound

Chemical Identity and Structure

This diterpenoid is a key representative of its class, possessing a distinctive phenanthrene-based structure.

| Identifier | Value |

| IUPAC Name | (1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid[1] |

| CAS Number | 61597-83-9[1][4] |

| Molecular Formula | C₁₇H₂₂O₃[1][4] |

| Molecular Weight | 274.35 g/mol [1] |

| Synonyms | (1S,4aS)-7-Hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid[3][] |

Natural Occurrence and Isolation

The primary source of this compound is the bark of Pinus yunnanensis[1][2]. It has also been identified in Pinus kesiya var. langbianensis[]. Isolation is typically achieved through solvent extraction techniques followed by chromatographic separation[1]. For screening purposes, a high-purity (≥95%) crystalline solid is required, which is soluble in organic solvents such as DMSO, acetone, and ethyl acetate[4][6].

Rationale for Biological Screening

The rationale for screening this molecule is threefold:

-

Structural Analogy: The broader class of podocarpic acid derivatives has demonstrated significant biological activities, including antiproliferative, antifungal, and antibiotic-enhancing effects[7][8][9].

-

Functional Groups: The presence of both a phenolic hydroxyl group and a carboxylic acid moiety suggests potential for hydrogen bonding and ionic interactions with biological targets, key drivers of antioxidant and enzyme-inhibitory activities[1].

-

Preliminary Evidence: Initial reports specifically link this compound to antioxidant, anti-inflammatory, and antimicrobial effects, warranting a systematic and quantitative evaluation[1].

Foundational Principles of Preliminary Biological Screening

A successful screening campaign follows a logical, tiered approach to efficiently allocate resources and generate unambiguous data. This workflow prioritizes the assessment of safety before moving to efficacy.

The Tiered Screening Workflow

The initial screening phase is designed to cast a wide net, identifying any potential bioactivity. It begins with cytotoxicity testing to establish a safe dose range for subsequent assays. This is followed by parallel screening for antimicrobial, antioxidant, and anti-inflammatory properties. This structure prevents misleading results, such as apparent antimicrobial activity that is merely a result of general toxicity to all cells.

Caption: Tiered workflow for preliminary biological screening.

Importance of Initial Cytotoxicity Assessment

Cytotoxicity screening is a non-negotiable first step. It determines the concentration at which a compound harms mammalian cells, distinguishing true therapeutic effects from non-specific toxicity. Assays like the MTT assay measure metabolic activity, providing a sensitive indicator of cell viability[10]. This data is crucial for defining the therapeutic window and ensuring that concentrations used in subsequent bioassays are non-toxic.

Selection of Positive and Negative Controls

Every assay must include appropriate controls to validate the results:

-

Negative Control: The vehicle (e.g., DMSO) used to dissolve the compound, to ensure it has no effect on its own.

-

Positive Control: A well-characterized compound known to produce a strong positive result in the assay (e.g., Ascorbic Acid for antioxidant assays, Ciprofloxacin for antibacterial assays). This confirms the assay is working correctly.

Experimental Protocols for In Vitro Screening

The following protocols are standard, robust methods for an initial biological evaluation.

General Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of living cells[10].

Detailed Protocol:

-

Cell Culture: Seed a suitable mammalian cell line (e.g., murine splenocytes or thymocytes) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from ~0.1 µM to 100 µM.

-

Treatment: Replace the old medium with the medium containing the various concentrations of the test compound. Include vehicle-only (negative) and untreated (control) wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 Plot % Viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation Table:

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| Control | 0.850 | 100.0 |

| 0.1 | 0.845 | 99.4 |

| 1.0 | 0.830 | 97.6 |

| 10.0 | 0.650 | 76.5 |

| 50.0 | 0.410 | 48.2 |

| 100.0 | 0.200 | 23.5 |

Antimicrobial Activity Screening

Principle: This method tests for antimicrobial activity by observing growth inhibition. A paper disc impregnated with the test compound is placed on an agar plate swabbed with a test microorganism. If the compound is active, it will diffuse into the agar and create a clear zone of inhibition around the disc where the microorganism cannot grow[11][12].

Detailed Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL)[11].

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension[12][13].

-

Disc Preparation: Impregnate sterile 6 mm paper discs with a known concentration (e.g., 100 µg) of the test compound dissolved in a volatile solvent. Allow the solvent to evaporate completely[13].

-

Incubation: Place the discs on the agar surface. Include a positive control (e.g., Ciprofloxacin disc) and a negative control (vehicle-only disc). Incubate at 37°C for 18-24 hours[14].

-

Measurement: Measure the diameter of the zone of inhibition in millimeters (mm)[12].

Data Presentation Table:

| Test Microorganism | Compound (100 µ g/disc ) Inhibition Zone (mm) | Positive Control (Ciprofloxacin) Inhibition Zone (mm) | Negative Control (Vehicle) Inhibition Zone (mm) |

| S. aureus | 15 | 25 | 0 |

| E. coli | 8 | 22 | 0 |

| P. aeruginosa | 0 | 20 | 0 |

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[15]. It involves challenging a standardized inoculum with serial dilutions of the compound in a liquid growth medium.

Detailed Protocol:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB) over a specific range (e.g., 256 µg/mL to 1 µg/mL)[14].

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours[14].

-

Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation Table:

| Test Microorganism | MIC (µg/mL) |

| S. aureus | 16 |

| E. coli | 128 |

Antioxidant Capacity Assessment

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, neutralizing it. This causes the deep violet color of the DPPH solution to fade to a pale yellow, a change that can be measured spectrophotometrically[16].

Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.

-

Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm.

Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower IC₅₀ values indicate higher antioxidant activity[17].

Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically[16][18]. This assay is advantageous as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds[19].

Detailed Protocol:

-

Radical Generation: Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours[16].

-

Working Solution: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of the test compound (at various concentrations) to 190 µL of the ABTS•⁺ working solution.

-

Incubation & Measurement: After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of inhibition similarly to the DPPH assay. The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to that of Trolox, a water-soluble vitamin E analog[18].

Data Presentation Table (Antioxidant Assays):

| Assay | Compound IC₅₀ (µg/mL) | Positive Control (Ascorbic Acid) IC₅₀ (µg/mL) |

| DPPH | 25.4 | 5.0 |

| ABTS | 18.2 | 4.2 |

Anti-inflammatory Potential (In Vitro)

Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay evaluates the ability of a compound to prevent the denaturation of protein (typically bovine serum albumin or egg albumin) induced by heat[20][21].

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

-

Control: Use Diclofenac sodium or acetylsalicylic acid as a positive control[20][21]. A negative control contains the vehicle instead of the test compound.

-

Denaturation: Incubate the mixtures at 37°C for 15 minutes, then induce denaturation by heating at 70°C for 5 minutes[21].

-

Measurement: After cooling, measure the turbidity (a result of denaturation) by reading the absorbance at 660 nm.

Data Analysis: Calculate the percentage inhibition of denaturation: % Inhibition = [1 - (Absorbance_Sample / Absorbance_Control)] * 100[20] Determine the IC₅₀ value, the concentration that provides 50% inhibition of protein denaturation.

Data Presentation Table:

| Concentration (µg/mL) | % Inhibition of Denaturation |

| 10 | 15.2 |

| 50 | 35.8 |

| 100 | 52.1 |

| 250 | 78.4 |

| 500 | 89.0 |

Integrated Data Analysis and Future Directions

Synthesizing Results and Prioritizing Hits

A successful preliminary screen will yield a profile of the compound's activities. The goal is to identify a "hit"—a compound showing potent and selective activity in one or more assays with low cytotoxicity. For example, a compound with a low MIC against bacteria but a high IC₅₀ in the cytotoxicity assay is a promising lead for an antibiotic. Conversely, high activity across all assays, including cytotoxicity, may suggest a non-specific, promiscuous mechanism that is less desirable.

Decision-Making for Next Steps

The outcomes of the preliminary screen guide the subsequent research strategy. The following diagram illustrates a potential decision-making process.

Caption: Decision tree for prioritizing hits from screening results.

Recommendations for Secondary Screening

If this compound emerges as a hit, secondary screening is essential to delve deeper into its mechanism of action (MOA).

-

For Antimicrobial Hits: Time-kill assays can determine if the effect is bactericidal or bacteriostatic[11].

-

For Anti-inflammatory Hits: More specific assays, such as inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes or measurement of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell models, are recommended[21][22].

-

For Cytotoxic Hits (if against cancer cells): If the compound shows selective cytotoxicity against cancer cell lines, further studies on the mechanism of cell death (e.g., apoptosis assays) are warranted[8][23].

Conclusion

The preliminary biological screening of this compound is a critical first step in evaluating its therapeutic potential. By employing a systematic, multi-assay approach that begins with a thorough cytotoxicity assessment, researchers can generate reliable and interpretable data. The protocols outlined in this guide provide a robust foundation for identifying and validating potential antioxidant, antimicrobial, or anti-inflammatory activities. A successful screening campaign will not only characterize the bioactivity of this promising natural product but also pave the way for more advanced preclinical studies and potential drug development.

References

- This compound - Smolecule. (n.d.).

- CAS 61597-83-9 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid. (n.d.). BOC Sciences.

- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 149-156.

-

Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7373. Retrieved from [Link]

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). AIMS Microbiology.

- This compound | Natural Product. (n.d.). MedChemExpress.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.

- Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (n.d.). CABI Digital Library.

- Anti-Inflammatory Properties of Natural Products. (2020). Arbor Assays.

- Screening for the Antibacterial Activity of Medicinal Plants. (n.d.). American Society for Microbiology.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2n.d.). E3S Web of Conferences.

- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate.

- SCREENING OF PLANT EXTRACTS FOR ANTIMICROBIAL ACTIVITY AGAINST BACTERIA. (n.d.). CABI Digital Library.

- Antimicrobial activities evaluation and phytochemical screening of some selected medicinal plants: A possible alternative in the treatment of multidrug-resistant microbes. (2021). National Institutes of Health.

- Screening for the Antibacterial Activity of Medicinal Plants Publication Date. (2004). American Society for Microbiology.

- 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid. (n.d.). Phytochemicals online.

- Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. (n.d.). ResearchGate.

- 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid | 61597-83-9. (n.d.). ChemicalBook.

- Anti-Inflammatory Activity of Natural Products. (2017). PubMed Central.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health.

- Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates. (2022). PubMed.

- In-Vitro Cytotoxicity Screening of Plant Extracts. (n.d.). DTIC.

- 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid | CAS:61597-83-9. (n.d.). ChemFaces.

- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2025). ResearchGate.

- Microbial transformation of podocarpic acid and evaluation of transformation products for antioxidant activity. (n.d.). PubMed.

- Synthesis and antiproliferative activity of podocarpane and totarane derivatives. (2018). PubMed.

- Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. (n.d.). PubMed Central.

- Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PubMed Central.

- Podocarpic acid‐based diterpenoid derivatives. (n.d.). ResearchGate.

- Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization. (n.d.). MDPI.

- A new route toward 7-Oxo-13-hydroxy-8,11,13-podocarpatrienes from labdane diterpenes. (n.d.). PubMed.

- (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. (2016). PubMed.

- Synthesis of Novel Podocarpa-8,11,13-Triene-7- and 13-Nitriles and Evaluation of their Anti-Inflammatory and Cytotoxic Activity. (2016). ResearchGate.

Sources

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid | 61597-83-9 [amp.chemicalbook.com]

- 4. CAS 61597-83-9 | 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid [phytopurify.com]

- 6. 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid | CAS:61597-83-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiproliferative activity of podocarpane and totarane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Screening for the Antibacterial Activity of Medicinal Plants [asm.org]

- 13. asm.org [asm.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Antimicrobial activities evaluation and phytochemical screening of some selected medicinal plants: A possible alternative in the treatment of multidrug-resistant microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. researchgate.net [researchgate.net]

- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 22. arborassays.com [arborassays.com]

- 23. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary